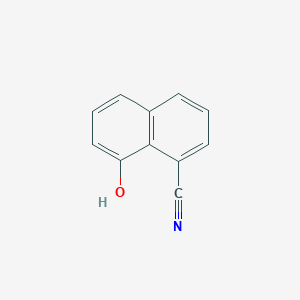

8-Hydroxynaphthalene-1-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

55899-55-3 |

|---|---|

Molecular Formula |

C11H7NO |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

8-hydroxynaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H7NO/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6,13H |

InChI Key |

IJRMVHNNIXIBOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)C(=CC=C2)O |

Origin of Product |

United States |

Elucidation of Reaction Chemistry and Mechanistic Transformations of 8 Hydroxynaphthalene 1 Carbonitrile

Reactivity Profiles of the Nitrile Moiety

The electron-withdrawing nature of the nitrile group (-C≡N) renders the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a variety of transformations, leading to the formation of diverse functional groups.

Nucleophilic Addition Reactions

The carbon-nitrogen triple bond in the nitrile group is polarized, with the carbon atom bearing a partial positive charge, making it a prime target for nucleophilic attack. savemyexams.commasterorganicchemistry.com This fundamental reaction proceeds via the addition of a nucleophile to the electrophilic carbon, leading to the formation of an intermediate imine anion. This intermediate can then be further protonated or undergo subsequent reactions depending on the nature of the nucleophile and the reaction conditions.

While specific studies on nucleophilic additions to 8-Hydroxynaphthalene-1-carbonitrile are not extensively documented in publicly available literature, the general principles of nitrile chemistry suggest that it would readily participate in such reactions. For instance, the addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), would be expected to yield, after hydrolysis, ketones.

Table 1: Representative Nucleophilic Addition Reactions of Nitriles

| Nucleophile | Reagent Example | Product Type (after hydrolysis) |

| Hydride | Lithium aluminum hydride (LiAlH₄) | Primary amine |

| Grignard Reagent | Ethylmagnesium bromide (CH₃CH₂MgBr) | Ketone |

| Cyanide | Hydrogen cyanide (HCN) | Not applicable (no net reaction) |

| Alcohol | Methanol (in the presence of acid) | Imidate |

It is important to note that the hydroxyl group at the 8-position could potentially interfere with or participate in these reactions, for example, by reacting with the organometallic reagent. This would necessitate the use of a protecting group for the hydroxyl function to achieve selective addition to the nitrile.

Transformations to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. This transformation is a cornerstone of nitrile chemistry and provides a valuable synthetic route to carboxylic acids. The hydrolysis proceeds in a stepwise manner, initially forming an amide intermediate which is then further hydrolyzed to the carboxylic acid.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a water molecule. youtube.com Subsequent tautomerization and further hydrolysis of the resulting amide yield the carboxylic acid and an ammonium (B1175870) salt.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia. Acidification of the reaction mixture is required to obtain the free carboxylic acid.

The hydrolysis of 8-Hydroxynaphthalene-1-carbonitrile would thus be expected to yield 8-hydroxynaphthalene-1-carboxylic acid.

Table 2: Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Final Product (after workup) |

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | Amide | Carboxylic acid |

| Basic | H₂O, OH⁻ (e.g., NaOH, KOH), heat | Amide | Carboxylic acid |

Reductive Pathways to Amines

The nitrile group can be reduced to a primary amine using various reducing agents. This reaction is a significant method for the synthesis of amines from nitriles. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Reduction with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon. The reaction proceeds through an imine intermediate which is further reduced to the amine. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to liberate the amine.

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. youtube.com This method is often preferred for its milder reaction conditions and is widely used in industrial processes. The reduction of 8-Hydroxynaphthalene-1-carbonitrile would yield 8-hydroxy-1-naphthalenemethanamine.

Table 3: Common Methods for Nitrile Reduction

| Method | Reagents | Product |

| Chemical Reduction | 1. LiAlH₄, ether 2. H₂O | Primary amine |

| Catalytic Hydrogenation | H₂, Metal catalyst (e.g., Ni, Pt, Pd) | Primary amine |

Reactivity Profiles of the Hydroxyl Moiety

The phenolic hydroxyl group (-OH) on the naphthalene (B1677914) ring is another key reactive site in 8-Hydroxynaphthalene-1-carbonitrile. Its reactivity is characterized by the acidity of the phenolic proton and the nucleophilicity of the oxygen atom.

Etherification and Esterification Reactions

The hydroxyl group can undergo etherification and esterification reactions, which involve the replacement of the hydrogen atom of the hydroxyl group with an alkyl or acyl group, respectively.

Etherification: The formation of ethers from phenols, known as Williamson ether synthesis, typically involves the deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide ion. This is followed by the reaction with an alkyl halide. For 8-Hydroxynaphthalene-1-carbonitrile, treatment with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by an alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the corresponding 8-alkoxynaphthalene-1-carbonitrile.

Esterification: Phenols can be esterified by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The direct esterification with a carboxylic acid, known as Fischer esterification, is an equilibrium process and is often catalyzed by a strong acid. masterorganicchemistry.com A more efficient method for esterifying phenols is the Schotten-Baumann reaction, which involves reacting the phenol with an acid chloride in the presence of a base (e.g., pyridine (B92270) or aqueous sodium hydroxide). This would convert 8-Hydroxynaphthalene-1-carbonitrile to the corresponding ester.

Table 4: Etherification and Esterification of 8-Hydroxynaphthalene-1-carbonitrile (Predicted)

| Reaction | Reagents | Product |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 8-Alkoxynaphthalene-1-carbonitrile |

| Esterification | Acyl chloride (RCOCl), Base (e.g., pyridine) | 8-(Acyloxy)naphthalene-1-carbonitrile |

Oxidative Transformations

Chelation and Coordination Interactions

8-Hydroxynaphthalene-1-carbonitrile, possessing both a hydroxyl (-OH) and a cyano (-CN) group, exhibits notable chelation and coordination capabilities with various metal ions. The arrangement of these functional groups allows the molecule to act as a bidentate ligand, where both the hydroxyl oxygen and the nitrile nitrogen can participate in coordinating a central metal ion. This chelating ability is analogous to that of the well-studied 8-hydroxyquinoline (B1678124) (oxine), which is a potent metal ion chelator due to its oxygen and nitrogen donor atoms. researchgate.netscirp.org The formation of stable chelate rings with metal ions is a key feature of its coordination chemistry.

The interaction involves the deprotonation of the hydroxyl group, forming an alkoxide, and the donation of the lone pair of electrons from the nitrile nitrogen. This dual interaction leads to the formation of a stable five- or six-membered ring structure incorporating the metal ion. The stability of these metal complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of other competing ligands.

Studies on analogous compounds, such as 8-hydroxyquinoline derivatives, have demonstrated the formation of various metal complexes with different stoichiometries and geometries. researchgate.netscirp.org For instance, square planar and octahedral complexes have been synthesized with a 1:2 metal-to-ligand ratio. researchgate.netscirp.org It is anticipated that 8-hydroxynaphthalene-1-carbonitrile would form similar complexes. The electronic properties of the naphthalene ring system and the specific substituents can further influence the stability and the spectroscopic properties of the resulting metal complexes. The coordination of the nitrile group to a metal center can also enhance its reactivity in subsequent chemical transformations.

Table 1: Comparison of Coordination Properties of 8-Hydroxynaphthalene-1-carbonitrile and Related Ligands

| Feature | 8-Hydroxynaphthalene-1-carbonitrile | 8-Hydroxyquinoline (Oxine) |

| Coordinating Atoms | Hydroxyl Oxygen, Nitrile Nitrogen | Hydroxyl Oxygen, Quinoline Nitrogen researchgate.netscirp.org |

| Chelate Ring Size | Typically 5-membered | Typically 5-membered researchgate.netscirp.org |

| Potential Geometries | Square Planar, Octahedral | Square Planar, Octahedral researchgate.netscirp.org |

| Binding Mode | Bidentate | Bidentate researchgate.netscirp.org |

Reactions Involving the Naphthalene Aromatic System

The reactivity of the naphthalene core in 8-hydroxynaphthalene-1-carbonitrile is significantly influenced by the electronic effects of the hydroxyl and cyano substituents. These groups direct the regioselectivity of further substitution reactions on the aromatic rings.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (SEAr) reactions, the hydroxyl group (-OH) is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org Conversely, the cyano group (-CN) is a deactivating group and a meta-director. libretexts.org In the context of the naphthalene ring system, which is generally more reactive than benzene (B151609) towards electrophiles, the interplay of these two groups dictates the substitution pattern. libretexts.orgwordpress.com

The hydroxyl group at the 8-position strongly activates the naphthalene ring, particularly the adjacent positions (7- and the peri-position, if available and sterically accessible) and the position para to it. The deactivating nature of the cyano group at the 1-position will reduce the reactivity of the ring to which it is attached. Therefore, electrophilic attack is most likely to occur on the ring containing the hydroxyl group.

Considering the directing effects, the most probable sites for electrophilic substitution would be the C5 and C7 positions, which are ortho and para to the hydroxyl group, respectively. The C4 position is also activated by the hydroxyl group (para-like position in the other ring), but the deactivating effect of the adjacent cyano group would likely disfavor substitution at this site. Steric hindrance from the existing substituents may also play a role in determining the final product distribution. libretexts.org For instance, in Friedel-Crafts acylation of 2-methoxynaphthalene, solvent changes can alter the major product between different isomers, highlighting the subtle balance of electronic and steric factors. stackexchange.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 8-Hydroxynaphthalene-1-carbonitrile

| Position | Influence of -OH (Activating) | Influence of -CN (Deactivating) | Overall Predicted Reactivity |

| C2 | - | Meta | Low |

| C3 | - | Ortho | Low |

| C4 | Para-like | Ortho | Moderate to Low |

| C5 | Ortho | - | High |

| C6 | - | - | Moderate |

| C7 | Para | - | High |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) on the naphthalene ring of 8-hydroxynaphthalene-1-carbonitrile is less common than electrophilic substitution but can occur under specific conditions. wikipedia.org SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.orgpressbooks.pub

The cyano group at the 1-position is a strong electron-withdrawing group and can activate the ring for nucleophilic attack, particularly at the ortho and para positions relative to it. However, in 8-hydroxynaphthalene-1-carbonitrile, there are no leaving groups at these activated positions in the same ring.

A potential pathway for nucleophilic substitution could involve the displacement of a suitable leaving group introduced at a position activated by the cyano group. For instance, if a halogen were present at the C2 or C4 position, it could be susceptible to nucleophilic attack. The reaction proceeds through an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the leaving group to restore aromaticity. libretexts.orgpressbooks.pub The presence of the electron-withdrawing cyano group is crucial for stabilizing the intermediate carbanion. chemistrysteps.com

Advanced Synthetic Transformations and Annulation Reactions

The bifunctional nature of 8-hydroxynaphthalene-1-carbonitrile, with its hydroxyl and cyano groups in a peri-relationship, makes it a valuable precursor for the synthesis of more complex, fused-ring systems through annulation reactions. These reactions involve the construction of a new ring onto the existing naphthalene framework.

One potential transformation is the intramolecular cyclization involving the hydroxyl and cyano groups. For example, treatment with a strong acid could potentially lead to the hydrolysis of the nitrile to a carboxylic acid or an amide, which could then undergo an intramolecular condensation with the hydroxyl group to form a lactone or a lactam, respectively, fused to the naphthalene ring system.

Furthermore, the cyano group can participate in cycloaddition reactions. For instance, reaction with azides can lead to the formation of tetrazole rings. The reactivity of both the hydroxyl and cyano groups can be exploited in multi-step syntheses to build intricate polycyclic aromatic or heterocyclic structures. The development of such synthetic methodologies is an active area of research, aiming to create novel compounds with unique electronic and photophysical properties.

Table 3: Potential Annulation Reactions of 8-Hydroxynaphthalene-1-carbonitrile

| Reagent/Condition | Potential Product Type | Description |

| Strong Acid, Heat | Fused Lactone/Lactam | Intramolecular cyclization following hydrolysis of the nitrile group. |

| Azide (B81097) (e.g., NaN3) | Fused Tetrazole | [3+2] Cycloaddition of the azide to the nitrile group. |

| Dienes | Fused Pyridine | Diels-Alder reaction where the nitrile acts as a dienophile, followed by aromatization. |

Advanced Spectroscopic and X Ray Crystallographic Characterization of 8 Hydroxynaphthalene 1 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 8-Hydroxynaphthalene-1-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 8-Hydroxynaphthalene-1-carbonitrile is expected to show signals in the aromatic region, typically between 6.5 and 8.5 ppm. nih.govrsc.org The naphthalene (B1677914) ring system contains six protons, each in a unique chemical environment due to the influence of the hydroxyl and nitrile substituents.

The proton of the hydroxyl group (-OH) would appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. The six aromatic protons (H-2, H-3, H-4, H-5, H-6, H-7) will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors. The electron-withdrawing nitrile group (-CN) will deshield adjacent protons, causing them to resonate at a lower field (higher ppm). Conversely, the electron-donating hydroxyl group (-OH) will shield nearby protons, shifting them to a higher field (lower ppm).

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 8-Hydroxynaphthalene-1-carbonitrile

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.0 - 7.8 | d or dd |

| H-3 | 7.2 - 8.0 | t or dd |

| H-4 | 7.5 - 8.2 | d or dd |

| H-5 | 7.4 - 8.1 | d or dd |

| H-6 | 7.2 - 8.0 | t or dd |

| H-7 | 6.8 - 7.5 | d or dd |

| 8-OH | Variable | br s |

Note: This table is predictive. Actual values depend on the solvent and experimental conditions. 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, 'br s' denotes broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The nitrile carbon is expected in the 115-125 ppm range. np-mrd.org The carbon atom attached to the hydroxyl group (C-8) would be found at a significantly downfield shift, typically between 150-160 ppm. The remaining eight aromatic carbons will resonate in the 110-140 ppm region. The carbon atom bearing the nitrile group (C-1) and the carbons in the peri-position relative to the substituents will show characteristic shifts reflecting the electronic effects.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 8-Hydroxynaphthalene-1-carbonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 105 - 115 |

| C-2 | 120 - 135 |

| C-3 | 120 - 135 |

| C-4 | 120 - 135 |

| C-4a | 130 - 145 |

| C-5 | 120 - 135 |

| C-6 | 120 - 135 |

| C-7 | 115 - 130 |

| C-8 | 150 - 160 |

| C-8a | 130 - 145 |

| -CN | 115 - 125 |

Note: This table is predictive. Quaternary carbons (C-1, C-4a, C-8, C-8a, -CN) are typically weaker in intensity.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the complex ¹H and ¹³C NMR spectra, two-dimensional NMR experiments are indispensable. datacc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. mdpi.com Cross-peaks in the COSY spectrum would connect adjacent protons on the naphthalene rings, allowing for the tracing of the spin systems and confirming the connectivity between, for example, H-2 and H-3, H-3 and H-4, H-5 and H-6, and H-6 and H-7.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). researchgate.net Each CH proton signal in the ¹H spectrum will show a cross-peak with its corresponding carbon signal in the ¹³C spectrum, allowing for the direct assignment of all protonated carbons.

Vibrational Spectroscopy for Functional Group and Structural Analysis

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 8-Hydroxynaphthalene-1-carbonitrile would provide clear evidence for its key functional groups.

-OH Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

-C≡N Stretch: A sharp, medium-intensity absorption band should appear in the range of 2220-2260 cm⁻¹. rsc.org The position of this band is characteristic of an aromatic nitrile.

Aromatic C-H Stretch: Absorptions for the aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹.

Aromatic C=C Stretch: The spectrum will also show several sharp bands in the 1400-1650 cm⁻¹ region, which are characteristic of the C=C stretching vibrations within the naphthalene aromatic ring system. researchgate.net

Table 3: Characteristic FT-IR Vibrational Frequencies

| Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, Medium |

| C≡N Stretch | 2220 - 2260 | Sharp, Medium |

| Aromatic C=C Stretch | 1400 - 1650 | Sharp, Variable |

| C-O Stretch | 1200 - 1300 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is often weak in Raman, the nitrile and aromatic ring vibrations are typically strong and well-defined.

-C≡N Stretch: The nitrile group's stretching vibration would give a strong, sharp signal in the 2220-2260 cm⁻¹ region. This band is often more intense in Raman than in IR spectra.

Aromatic Ring Vibrations: The aromatic C=C stretching vibrations in the 1400-1650 cm⁻¹ region would be prominent. A particularly strong "ring breathing" mode, characteristic of the naphthalene skeleton, is also expected at lower frequencies. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

The electronic absorption and emission properties of 8-Hydroxynaphthalene-1-carbonitrile are governed by the π-electron system of the naphthalene core, which is perturbed by the electron-donating hydroxyl group and the electron-withdrawing nitrile group.

Ultraviolet-Visible (UV-Vis) Absorption: Naphthalene and its derivatives typically exhibit strong absorption in the ultraviolet region due to π-π* transitions. For naphthalene itself, two main absorption bands, the ¹Lₐ and ¹Lₙ bands, are observed. The absorption spectra of hydroxylated naphthalenes like 1-naphthol (B170400) and 2-naphthol (B1666908) show absorption maxima influenced by these transitions. researchgate.netnist.gov In polar solvents, the presence of the hydroxyl group can lead to shifts in these absorption bands. For instance, the UV-Vis spectrum of 1-naphthol shows distinct absorption maxima. nist.gov The absorption behavior of 8-Hydroxynaphthalene-1-carbonitrile is expected to be complex due to the opposing electronic effects of the -OH and -CN substituents. The intramolecular hydrogen bonding between the peri-positioned hydroxyl and nitrile groups can also influence the electronic structure and, consequently, the absorption spectrum. Studies on related naphthalene derivatives in various solvents have shown that absorption maxima can be solvent-dependent. researchgate.net

Fluorescence Spectroscopy: Many naphthalene derivatives are known for their fluorescent properties, making them useful as molecular probes. researchgate.net The fluorescence emission is typically a mirror image of the lowest energy absorption band and is sensitive to the molecular environment and substituent effects. The parent compound, 1-naphthol, is fluorescent, with an excitation peak at 290 nm and an emission peak at 339 nm. aatbio.com The fluorescence quantum yield and emission wavelength of hydroxynaphthalene derivatives can be significantly altered by the presence and position of other functional groups. For 8-Hydroxynaphthalene-1-carbonitrile, the intramolecular charge transfer character, enhanced by the donor-acceptor pair (-OH and -CN), is expected to play a crucial role in its fluorescence properties, potentially leading to a large Stokes shift. The emission characteristics would likely be modulated by solvent polarity and the possibility of excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in other ortho-hydroxyphenyl systems.

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent |

| 1-Naphthol | 290 | 339 | Not Specified |

This table presents data for a related compound to provide context for the expected fluorescence of 8-Hydroxynaphthalene-1-carbonitrile.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides essential information regarding the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For 8-Hydroxynaphthalene-1-carbonitrile (C₁₁H₇NO), the exact molecular weight is 169.0528 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 169. The fragmentation pattern can be predicted based on the analysis of its isomers and related structures. For example, the mass spectrum of the isomeric compound 7-Hydroxynaphthalene-1-carbonitrile also shows a molecular ion at m/z 169. nih.gov Its fragmentation includes major peaks at m/z 140 and 114. nih.gov The loss of 29 atomic mass units (amu) to form the fragment at m/z 140 likely corresponds to the elimination of a formyl radical (-CHO) or a combination of HCN and H₂. The fragment at m/z 114 corresponds to a further loss of 26 amu (C₂H₂ or CN).

Analysis of simpler naphthols, such as 1-naphthol and 2-naphthol (molecular weight 144.17 g/mol ), shows a strong molecular ion peak at m/z 144. nih.gov A characteristic major fragment is observed at m/z 115, resulting from the loss of a CHO group (29 amu). This fragmentation pathway, involving the rearrangement and loss of the hydroxyl group and an adjacent ring carbon, is common for naphthols.

Based on these related structures, the expected fragmentation for 8-Hydroxynaphthalene-1-carbonitrile would involve an initial stable molecular ion at m/z 169, followed by the loss of small, stable molecules or radicals.

| Compound | Molecular Ion (M⁺˙) (m/z) | Key Fragment Ions (m/z) |

| 7-Hydroxynaphthalene-1-carbonitrile | 169 | 140, 114 |

| 1-Naphthol | 144 | 115, 89 |

| 2-Naphthol | 144 | 115, 89 |

This table presents mass spectrometry data for isomeric and related compounds to infer the fragmentation pattern of 8-Hydroxynaphthalene-1-carbonitrile.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

For 8-Hydroxynaphthalene-1-carbonitrile, a key structural feature would be a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the nitrogen of the nitrile group (O-H···N). This interaction would form a six-membered pseudo-ring, leading to a planar and rigid conformation. This type of intramolecular hydrogen bonding is known to significantly influence the chemical and physical properties of peri-substituted naphthalenes. The crystal packing would likely be dominated by π-π stacking interactions between the planar naphthalene cores of adjacent molecules.

Computational and Theoretical Investigations of 8 Hydroxynaphthalene 1 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 8-hydroxynaphthalene-1-carbonitrile. These methods, varying in their level of theory and computational cost, provide a robust framework for predicting molecular characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. nih.govscirp.org For 8-hydroxynaphthalene-1-carbonitrile, DFT calculations can predict its geometry, electronic distribution, and chemical reactivity. nih.gov The choice of functional and basis set is crucial for obtaining reliable results, with hybrid functionals like B3LYP often used in conjunction with basis sets such as 6-311++G(d,p) for accurate descriptions of substituted aromatic systems. tandfonline.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. samipubco.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. bohrium.com A smaller gap generally implies higher reactivity. bohrium.com

For 8-hydroxynaphthalene-1-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the hydroxyl group, while the LUMO is likely concentrated around the electron-deficient cyano group and the naphthalene ring. nih.govbohrium.com This distribution makes the hydroxyl-substituted part of the molecule susceptible to electrophilic attack and the cyano-substituted region prone to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Naphthalenes

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | -6.13 | -1.38 | 4.75 |

| 1-Naphthol (B170400) | -5.85 | -1.25 | 4.60 |

| 1-Cyanonaphthalene | -6.45 | -1.85 | 4.60 |

| 8-Hydroxynaphthalene-1-carbonitrile (Predicted) | -6.0 to -6.2 | -1.7 to -1.9 | 4.1 to 4.5 |

Note: The values for 8-Hydroxynaphthalene-1-carbonitrile are predicted based on the trends observed in related substituted naphthalenes. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

In the case of 8-hydroxynaphthalene-1-carbonitrile, the MEP map would show a region of negative potential (typically colored red or yellow) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the cyano group. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) would be observed around the hydrogen atom of the hydroxyl group and parts of the aromatic ring, indicating sites for potential nucleophilic interaction.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density.

For 8-hydroxynaphthalene-1-carbonitrile, QTAIM analysis could be employed to characterize the covalent bonds within the naphthalene ring system and the substituent groups. It would also be instrumental in identifying and quantifying weaker intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and the nitrogen of the cyano group, if sterically feasible. The properties of bond critical points (BCPs) in the electron density would reveal the nature (e.g., shared-shell covalent or closed-shell ionic/van der Waals) of these interactions.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. nih.gov For 8-hydroxynaphthalene-1-carbonitrile, computational methods can be used to explore various potential reaction pathways.

For instance, the reactivity of the naphthalene ring towards electrophilic or nucleophilic aromatic substitution can be modeled. scirp.orgscirp.org By calculating the activation energies for the formation of intermediates at different positions on the ring, the regioselectivity of such reactions can be predicted. The presence of both activating (-OH) and deactivating (-CN) groups makes the prediction of reaction outcomes non-trivial, and computational modeling can provide clarity. iau.ir

Furthermore, the role of the hydroxyl and cyano groups in directing chemical reactions can be elucidated. For example, the hydroxyl group can be deprotonated to form a more potent nucleophile, and the cyano group can undergo hydrolysis or be reduced. Computational studies can model the energy profiles of these transformations, providing insights into the reaction conditions required. acs.org Mechanistic investigations into potential photochemical reactions or rearrangements of 8-hydroxynaphthalene-1-carbonitrile can also be conducted using time-dependent DFT (TD-DFT) or multireference methods. acs.org

Reaction Pathway Elucidation and Energy Profile Analysis

The study of chemical reactions involving 8-Hydroxynaphthalene-1-carbonitrile can be significantly illuminated through computational methods, particularly Density Functional Theory (DFT). These methods are employed to map out potential reaction pathways, identify intermediates, and calculate the energy changes throughout a reaction, providing a detailed energy profile.

Research on structurally related hydroxynaphthalene compounds demonstrates the utility of this approach. For instance, computational studies on the isomerization of hydroxynaphthalene-containing spiropyrans have successfully elucidated multi-step reaction pathways. nih.gov A typical analysis involves:

Identification of Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized.

Energy Calculations: The relative energies of these stationary points are calculated to construct a potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a calculated transition state correctly connects the reactant and product along the reaction pathway. nih.gov

For a hypothetical reaction involving 8-Hydroxynaphthalene-1-carbonitrile, such as a proton transfer or a substitution reaction, a similar DFT-based approach would be used. The analysis would reveal the step-by-step mechanism and identify the rate-determining step by finding the highest energy barrier in the profile.

Table 1: Illustrative Energy Profile for a Hypothetical Reaction of 8-Hydroxynaphthalene-1-carbonitrile

| Species | Description | Relative Energy (kJ/mol) |

| Reactant | 8-Hydroxynaphthalene-1-carbonitrile | 0.0 |

| TS1 | First Transition State | +85.2 |

| Intermediate | Reaction Intermediate | +20.5 |

| TS2 | Second Transition State | +60.7 |

| Product | Final Product | -15.3 |

Note: This table is a hypothetical representation based on typical values for organic reactions and does not represent experimentally verified data for this specific compound.

Transition State Characterization

The transition state (TS) is a critical, fleeting configuration at the peak of the energy profile that determines the kinetics of a chemical reaction. Characterizing the TS is a cornerstone of mechanistic studies. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

This is confirmed by frequency calculations, where a genuine transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com In studies of related naphthalene derivatives, transition states for processes like isomerization have been precisely located using methods like the Berny algorithm. nih.gov For 8-Hydroxynaphthalene-1-carbonitrile, a TS analysis would involve calculating the vibrational modes to confirm the nature of the stationary point and analyzing the atomic displacements of the imaginary frequency to visualize the exact motion of atoms as they traverse the energy barrier.

Table 2: Key Parameters for Transition State Characterization

| Parameter | Description | Typical Computational Output |

| Geometry | The 3D arrangement of atoms at the energy maximum. | Optimized Cartesian Coordinates |

| Energy | The potential energy relative to the reactant. | Energy value (e.g., in Hartrees or kJ/mol) |

| Imaginary Frequency | The single negative frequency from a vibrational analysis. | Value (e.g., in cm⁻¹) |

| Zero-Point Energy | Quantum mechanical correction to the electronic energy. | Energy value |

Note: This table outlines the theoretical data obtained from a transition state calculation.

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and interaction of molecules. nih.gov For 8-Hydroxynaphthalene-1-carbonitrile, key NCIs would include intramolecular hydrogen bonding between the peri-positioned hydroxyl and nitrile groups, as well as intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in condensed phases or with other molecules.

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) index, and Reduced Density Gradient (RDG) analysis are used to visualize and quantify these forces. researchgate.netmdpi.com These methods analyze the electron density (ρ) and its derivatives to reveal regions corresponding to different interaction types:

Hydrogen Bonds: Characterized by specific topological features in the electron density.

Van der Waals Interactions: Appear as broad, diffuse regions of weak interaction. nih.gov

Steric Repulsion: Identified in regions where electron clouds overlap strongly. nih.gov

Analysis of related systems shows that these methods can successfully map the intricate balance of attractive and repulsive forces that dictate molecular conformation and crystal packing. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation for 8-Hydroxynaphthalene-1-carbonitrile would model the atomic motions based on a force field, allowing for the exploration of its conformational landscape and interactions with its environment, such as a solvent.

MD simulations can be used to:

Identify Stable Conformers: By simulating the molecule's movement, one can identify low-energy, stable conformations, such as different rotamers of the hydroxyl group.

Analyze Solvation: Placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) reveals how solvent molecules arrange themselves around the solute and the nature of the intermolecular hydrogen bonds.

Such simulations are routinely applied to complex organic molecules to understand their behavior in solution, which is essential for predicting properties like solubility and reactivity. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of molecules with a specific property of interest. The goal is to develop a mathematical model that can predict the property for new, untested compounds.

A QSPR study on a series of naphthalene derivatives, including 8-Hydroxynaphthalene-1-carbonitrile, could be developed to predict properties such as boiling point, solubility, or even spectroscopic characteristics like NMR chemical shifts. nih.gov The general workflow involves:

Dataset Compilation: A set of molecules with known experimental property values is assembled.

Descriptor Calculation: A large number of numerical descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule.

Model Development: Statistical methods like Principal Component Analysis (PCA), Multiple Linear Regression (MLR), or machine learning algorithms (e.g., Artificial Neural Networks) are used to build a predictive model. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets. nih.gov

Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Advanced Applications and Derivatization Strategies for 8 Hydroxynaphthalene 1 Carbonitrile in Materials Science

Role as a Key Synthetic Intermediate for Functional Materials

The strategic placement of the hydroxyl and nitrile substituents on the naphthalene (B1677914) scaffold endows 8-Hydroxynaphthalene-1-carbonitrile with significant potential as a key intermediate in the synthesis of a variety of functional materials. The hydroxyl group can act as a nucleophile or a directing group in electrophilic aromatic substitution, while the nitrile group can be hydrolyzed, reduced, or used to coordinate with metal ions. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for complex molecular architectures.

Precursor in the Synthesis of Dyes and Pigments

Azo dyes, characterized by the -N=N- chromophore, represent a major class of synthetic colorants used extensively in various industries. The synthesis of azo dyes typically involves the coupling of a diazonium salt with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. researchgate.netcuhk.edu.hk Naphthol derivatives are widely used as coupling components due to the high electron density of the naphthalene ring system, which facilitates the electrophilic attack by the diazonium ion.

8-Hydroxynaphthalene-1-carbonitrile is a promising candidate as a coupling component for azo dye synthesis. The activating, electron-donating hydroxyl group would direct the azo coupling to the ortho or para positions. The presence of the electron-withdrawing nitrile group can further modulate the electronic properties of the resulting dye, potentially leading to enhanced color depth (bathochromic shift) and improved lightfastness. Research on analogous compounds like 2-naphthol (B1666908) and 8-hydroxyquinoline (B1678124) has demonstrated their efficacy in producing a wide spectrum of colors with good fastness properties. cuhk.edu.hkmedcraveonline.comresearchgate.net For instance, 8-hydroxyquinoline has been successfully used to synthesize disperse dyes for polyester (B1180765) fabrics, yielding colors with moderate to excellent fastness to washing and light. medcraveonline.comresearchgate.net

Table 1: Comparison of Naphthalene-based Coupling Components for Azo Dyes

| Compound | Key Functional Groups | Resulting Dye Properties (Hypothetical for 8-Hydroxynaphthalene-1-carbonitrile) |

|---|---|---|

| 2-Naphthol | Hydroxyl | Produces a range of red and orange dyes. cuhk.edu.hk |

| 8-Hydroxyquinoline | Hydroxyl, Pyridine (B92270) Nitrogen | Forms metal-chelating azo dyes with good fastness. medcraveonline.comresearchgate.net |

The general synthetic route would involve the diazotization of a primary aromatic amine followed by coupling with 8-Hydroxynaphthalene-1-carbonitrile under alkaline conditions, a standard procedure in azo dye chemistry. researchgate.netderpharmachemica.com

Building Block for Polymer Architectures and Advanced Organic Composites

The development of high-performance polymers and advanced organic composites often relies on the incorporation of rigid, aromatic units to enhance thermal stability, mechanical strength, and electronic properties. The naphthalene core of 8-Hydroxynaphthalene-1-carbonitrile makes it an attractive monomer for creating such materials.

The bifunctionality of the molecule allows for several polymerization strategies. The hydroxyl group can be used in polycondensation reactions to form polyesters or polyethers. For example, studies on the oxidative polymerization of 1-naphthol (B170400) have shown the formation of oligomers and polymers via C-C and C-O couplings, resulting in materials with reduced toxicity compared to the monomer. nih.gov Similarly, research on the chemical oxidative polymerization of 1,8-dihydroxynaphthalene has been explored to create mimics of fungal melanins, which are materials with interesting functional properties. researchgate.net These examples suggest that 8-Hydroxynaphthalene-1-carbonitrile could be polymerized through its hydroxyl group.

Furthermore, the nitrile group offers additional routes for polymerization or cross-linking. It could be trimerized to form triazine-linked networks, which are known for their high thermal stability. The incorporation of this monomer into polymer backbones could lead to materials with tailored refractive indices, dielectric constants, and thermal properties, making them suitable for advanced composites and specialty polymer applications.

Derivatization for Optoelectronic Materials

The unique electronic and photophysical properties of the naphthalene ring system make it a common scaffold in the design of optoelectronic materials. Derivatization of 8-Hydroxynaphthalene-1-carbonitrile can lead to a new generation of materials for applications in sensing, lighting, and display technologies.

Luminescent and Fluorescent Probes

Fluorescent probes are molecules designed to detect specific analytes, such as metal ions or biomolecules, through a change in their fluorescence emission. nih.gov These probes typically consist of a fluorophore (the light-emitting part) and a recognition site that selectively interacts with the target analyte. The 1,8-naphthalimide (B145957) scaffold is a well-known fluorophore used in the design of fluorescent sensors due to its high quantum yield and photostability. researchgate.netrsc.org

8-Hydroxynaphthalene-1-carbonitrile possesses the necessary features to be developed into a fluorescent probe. The naphthalene core can act as the fluorophore, while the hydroxyl and nitrile groups can serve as binding sites for analytes. For example, the hydroxyl group can coordinate with metal ions, and the nitrile group could be part of a larger chelating system. The interaction with an analyte would perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence intensity or wavelength. Research on other naphthalene derivatives has demonstrated the feasibility of this approach for detecting various species, from metal cations to reactive oxygen species. nih.govrsc.org

Organic Light-Emitting Diode (OLED) Components

Organic Light-Emitting Diodes (OLEDs) are a key technology for modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its emissive and charge-transporting layers. vivanls.com Naphthalene-based materials are frequently employed in OLEDs due to their high thermal stability and excellent charge-transporting capabilities. researchgate.netresearchgate.net For instance, 1,4-polynaphthalene has been investigated as a blue-emitting material, and various triarylamines containing naphthalene moieties have been synthesized for use as hole-transporting materials. researchgate.netmdpi.com

8-Hydroxynaphthalene-1-carbonitrile could serve as a valuable precursor for novel OLED materials. The naphthalene core provides the necessary rigidity and electronic properties for a stable emissive or charge-transporting material. The hydroxyl and nitrile groups can be used as synthetic handles to attach other functional groups, allowing for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing charge injection and transport in an OLED device. For example, the hydroxyl group could be used to link the naphthalene core to hole-transporting units like triarylamines, while the nitrile group could be modified to enhance electron transport.

Table 2: Potential Roles of 8-Hydroxynaphthalene-1-carbonitrile Derivatives in OLEDs

| OLED Component | Required Properties | Potential Role of 8-Hydroxynaphthalene-1-carbonitrile Derivative |

|---|---|---|

| Emissive Layer | High photoluminescence quantum yield, thermal stability | The rigid naphthalene core can form the basis of a stable emitter, with functionalization tuning the emission color. |

| Hole-Transport Layer | Appropriate HOMO level for charge injection, high hole mobility | Derivatization with electron-donating groups (e.g., amines) can create efficient hole-transport materials. researchgate.net |

Liquid Crystalline Systems

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Their ability to be ordered by an electric field makes them fundamental to display technologies like LCDs. The design of liquid crystal molecules often involves the combination of a rigid core (mesogen) and flexible side chains.

The rigid and planar structure of the naphthalene ring makes 8-Hydroxynaphthalene-1-carbonitrile an excellent candidate for a mesogenic core. By attaching flexible alkyl or alkoxy chains to the hydroxyl group, it is conceivable to synthesize calamitic (rod-shaped) liquid crystals. The polar nitrile group would contribute to a strong dipole moment, which is a desirable feature for inducing liquid crystalline phases and for switching in an electric field. The specific length and branching of the attached chains would determine the type of liquid crystalline phase (nematic, smectic, etc.) and the temperature range over which it is stable. While direct research on liquid crystals from this specific compound is not available, the general principles of liquid crystal design strongly support this potential application.

Design and Synthesis of Chemosensors and Molecular Switches

The inherent functionalities of 8-hydroxynaphthalene-1-carbonitrile make it an excellent candidate for the design of chemosensors and molecular switches. The hydroxyl group can act as a proton donor or a binding site for metal ions, while the nitrile group can participate in various organic transformations to introduce further complexity and functionality. The naphthalene ring itself provides a chromophoric unit whose photophysical properties can be modulated upon interaction with analytes or external stimuli.

Chemosensors:

The design of chemosensors based on 8-hydroxynaphthalene-1-carbonitrile would typically involve its incorporation into a larger molecular system where a change in its spectroscopic properties (e.g., fluorescence or absorbance) signals the presence of a specific analyte. The hydroxyl group is a key feature, as its deprotonation or coordination to a metal ion can significantly alter the electronic structure of the naphthalene ring, leading to a detectable optical response.

For instance, derivatization of the hydroxyl group to form an ether or ester linkage with a receptor unit for a particular ion or molecule can create a selective chemosensor. Upon binding of the target analyte to the receptor, a conformational change or an electronic perturbation could be transduced to the 8-hydroxynaphthalene-1-carbonitrile core, resulting in a "turn-on" or "turn-off" fluorescent signal. This principle is analogous to the behavior of other naphthalene-based chemosensors, such as those derived from naphthaldehyde-2-pyridinehydrazone which exhibit a "turn-on" fluorescence response to Zn²⁺ in aqueous media. nih.gov

Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing alternative points for functionalization. An amino-derivatized 8-hydroxynaphthalene-1-carbonitrile could be further modified with moieties that have a high affinity for specific metal ions or anions.

Molecular Switches:

Molecular switches are molecules that can be reversibly shifted between two or more stable states with different properties, often in response to external stimuli like light or pH changes. The 8-hydroxynaphthalene-1-carbonitrile framework can be integrated into photochromic systems, such as diarylethenes, to create light-responsive molecular switches. In such a design, the naphthalene unit can act as one of the aryl groups in the diarylethene structure. The photo-induced cyclization and ring-opening reactions of the diarylethene would alter the conjugation of the naphthalene system, leading to distinct changes in its absorption spectrum. Research on diarylethene derivatives containing a naphthol group has demonstrated the feasibility of creating multiresponsive molecular switches whose optical properties can be controlled by various stimuli. nih.gov

Furthermore, the acidic nature of the hydroxyl group suggests the potential for creating pH-responsive molecular switches. In a basic environment, deprotonation of the hydroxyl group would lead to a change in the electronic distribution and, consequently, the optical properties of the molecule. This reversible protonation/deprotonation cycle could be exploited to switch the molecule between two distinct states.

A hypothetical design for a molecular switch could involve the synthesis of a diarylethene derivative incorporating 8-hydroxynaphthalene-1-carbonitrile. The switching properties of such a molecule are summarized in the table below.

| Property | Open Form | Closed Form | Stimulus for Switching |

| Color | Colorless | Colored | UV light (to close), Visible light (to open) |

| Absorption Max (λmax) | ~280 nm | ~550 nm | - |

| Fluorescence | Emissive | Quenched | - |

Functionalization for Supramolecular Self-Assembly

Supramolecular self-assembly is a process where molecules spontaneously organize into well-defined, ordered structures through non-covalent interactions. The structural features of 8-hydroxynaphthalene-1-carbonitrile make it a promising building block for the construction of functional supramolecular materials.

The planar and aromatic nature of the naphthalene core is conducive to π-π stacking interactions, a key driving force in the self-assembly of many organic molecules. These interactions can lead to the formation of one-dimensional columnar structures or two-dimensional sheet-like assemblies.

The hydroxyl and nitrile groups offer sites for directional hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This directional bonding can be exploited to control the orientation of the molecules within the self-assembled structure, leading to more complex and well-defined architectures.

Functionalization of the hydroxyl group with long alkyl chains could introduce amphiphilicity to the molecule, enabling it to self-assemble at interfaces or in solution to form micelles, vesicles, or other nanostructures. This approach is analogous to the self-assembly of lipid derivatives on carbon nanotubes. nih.gov

Furthermore, the introduction of recognition motifs, such as crown ethers or calixarenes, to the 8-hydroxynaphthalene-1-carbonitrile scaffold could lead to the formation of host-guest complexes and more intricate supramolecular polymers.

The potential for 8-hydroxynaphthalene-1-carbonitrile derivatives to form ordered assemblies is highlighted by research on other naphthalene-based systems. For example, derivatives of 1,8-naphthalimide are known to form supramolecular aggregates with interesting photophysical properties. The principles governing the self-assembly of these related compounds can guide the design of novel materials based on 8-hydroxynaphthalene-1-carbonitrile.

A summary of potential supramolecular structures formed from functionalized 8-hydroxynaphthalene-1-carbonitrile is presented in the table below.

| Functionalization Strategy | Driving Forces for Self-Assembly | Resulting Supramolecular Structure | Potential Application |

| None (unmodified) | π-π stacking, Hydrogen bonding | Crystalline solids, Nanorods | Organic electronics |

| Alkylation of the hydroxyl group | van der Waals forces, π-π stacking | Liquid crystals, Organogels | Display technologies, Smart materials |

| Attachment of a recognition motif | Host-guest interactions, Hydrogen bonding | Supramolecular polymers, Vesicles | Drug delivery, Sensing |

Future Research Directions and Emerging Paradigms for 8 Hydroxynaphthalene 1 Carbonitrile

Exploration of Unconventional Synthetic Pathways

The synthesis of polysubstituted naphthalenes like 8-Hydroxynaphthalene-1-carbonitrile can be challenging, often requiring multi-step procedures that may lack regioselectivity and efficiency. nih.gov Future research will increasingly focus on unconventional synthetic strategies that offer milder reaction conditions, higher yields, and novel functionalization patterns.

Key areas of exploration include:

Electrophilic Cyclization of Alkynes: Methods involving the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols present a promising route. nih.gov This strategy allows for the regioselective preparation of a wide variety of substituted naphthalenes under mild conditions, accommodating various functional groups. nih.gov Adapting this methodology for precursors of 8-Hydroxynaphthalene-1-carbonitrile could provide a more direct and efficient synthesis.

In Situ Ene–Allene Strategies: The development of sequences such as propargyl-allenyl isomerization followed by electrocyclization offers a powerful method for constructing polyfunctionalized naphthalenes. rsc.org This approach could enable the creation of complex derivatives of the target compound that are otherwise difficult to access.

Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are invaluable for creating a diverse range of naphthalene (B1677914) derivatives. google.com Future work could explore novel catalysts and coupling partners to introduce specific functionalities onto the 8-Hydroxynaphthalene-1-carbonitrile scaffold, thereby tuning its electronic and physical properties.

Diels-Alder Cycloadditions: While traditional Diels-Alder reactions for naphthalene synthesis can suffer from low yields and lack of regioselectivity, intramolecular styrenyl Diels-Alder reactions, particularly when assisted by microwave irradiation, can afford functionalized naphthalenes in high yields. google.com Investigating this pathway could lead to unique substitution patterns on the naphthalene core.

| Pathway | Key Features | Potential Advantages for 8-Hydroxynaphthalene-1-carbonitrile Synthesis | Reference |

|---|---|---|---|

| Electrophilic Cyclization of Alkynes | Uses arene-containing propargylic alcohols; proceeds via 6-endo-dig cyclization. | Mild reaction conditions, high regioselectivity, accommodates various functional groups. | nih.gov |

| In Situ Ene–Allene Strategy | Involves propargyl-allenyl isomerization and electrocyclization. | Access to highly functionalized and complex naphthalene derivatives. | rsc.org |

| Microwave-Assisted Intramolecular Diels-Alder | Cyclization of styrenyl derivatives under microwave irradiation. | High yields, overcomes low reactivity and poor regioselectivity of traditional methods. | google.com |

Integration with Automated Synthesis and Robotics in Chemical Discovery

The integration of robotics and automation into chemical research is set to revolutionize the discovery and optimization of molecules like 8-Hydroxynaphthalene-1-carbonitrile. These systems offer unparalleled speed, precision, and the ability to explore vast reaction spaces autonomously. sciencedaily.comnih.gov

Autonomous Synthesis Robots: Systems like 'RoboChem' combine flow chemistry, robotic sample handling, and AI-driven machine learning to optimize reaction conditions. sciencedaily.com Such a robot could be tasked with optimizing the synthesis of 8-Hydroxynaphthalene-1-carbonitrile or exploring its derivatization, achieving in a week what might take a chemist months. sciencedaily.com

Robotic Mechanochemistry: The use of force-controlled robotic grinding systems introduces a novel method for mechanochemical synthesis. rsc.org This approach enhances reproducibility and can influence reaction rates and pathways, potentially uncovering new reactivity for solid-state reactions involving 8-Hydroxynaphthalene-1-carbonitrile. rsc.org

High-Throughput Experimentation: Automated platforms can perform numerous reactions in parallel, enabling the rapid screening of catalysts, solvents, and reaction conditions. nih.gov By employing a chemical programming language like XDL, chemists can design complex experimental arrays to be executed by robots, accelerating the discovery of novel reactions and molecules based on the 8-Hydroxynaphthalene-1-carbonitrile scaffold. youtube.com These systems can go from written literature procedures to code, to the robot producing the target molecule. youtube.com

| Robotic System | Core Technology | Application in 8-Hydroxynaphthalene-1-carbonitrile Research | Reference |

|---|---|---|---|

| RoboChem | AI-driven machine learning integrated with automated flow chemistry. | Rapid optimization of synthesis and derivatization reactions. | sciencedaily.com |

| Chemical Processing Unit (ChemPU) | Robotic systems driven by chemical intelligence algorithms and a chemical programming language (XDL). | Autonomous exploration of chemical space to discover new reactivity and derivatives. | youtube.com |

| Force-Controlled Robotic Grinding | Precise and reproducible application of mechanical force for synthesis. | Investigation of novel solid-state and mechanochemical reaction pathways. | rsc.org |

| Automated Parallel Synthesis System | Integration of commercial and custom robotics for solid-phase and solution-phase synthesis. | High-throughput screening of reaction conditions and synthesis of compound libraries. | nih.govnih.gov |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and mechanistic elucidation. Advanced in-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, provide a real-time window into molecular transformations. xjtu.edu.cnnih.gov

For the synthesis of 8-Hydroxynaphthalene-1-carbonitrile, in-situ FTIR offers the ability to:

Track Reaction Kinetics: By continuously monitoring the infrared spectrum of the reaction mixture, the concentration of reactants, intermediates, products, and by-products can be tracked over time. mt.commt.com This provides precise kinetic data, helping to understand the reaction mechanism and identify rate-limiting steps.

Identify Transient Intermediates: Many reactions proceed through short-lived intermediate species that are difficult to isolate. In-situ FTIR can detect the characteristic vibrational frequencies of these transients, providing direct evidence for proposed reaction pathways. mt.com

Optimize Process Variables: Real-time monitoring allows chemists to see the immediate effect of changing variables like temperature, pressure, or catalyst loading on the reaction's progress. mt.com This facilitates rapid process development and optimization, ensuring higher yields and purity.

Enhance Safety and Control: For potentially energetic or complex reactions, in-situ monitoring provides a continuous stream of data that can be used to ensure the reaction remains within safe operating parameters. mt.com

The use of attenuated total reflectance (ATR) probes makes this technology versatile, allowing it to be implemented in a wide range of reaction vessels and conditions, from laboratory scale to production. nih.govmt.com

Computational Design and Discovery Driven by Artificial Intelligence and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical discovery, moving beyond theoretical calculations to predictive and generative chemistry. fnasjournals.comrsc.org These computational paradigms offer a powerful approach to exploring the potential of the 8-Hydroxynaphthalene-1-carbonitrile framework.

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical reactions and molecular properties. scitechdaily.com These models can then predict the likely outcome of a novel reaction or forecast the physicochemical and biological properties of a designed derivative of 8-Hydroxynaphthalene-1-carbonitrile. fnasjournals.comnih.gov This allows researchers to prioritize the most promising synthetic targets before committing laboratory resources.

Generative Design: AI, particularly through models like generative adversarial networks (GANs), can design entirely new molecules. researchgate.net By providing the model with desired properties (e.g., specific electronic or binding characteristics), it can generate novel structures based on the 8-Hydroxynaphthalene-1-carbonitrile scaffold that are optimized for a particular application.

Accelerating Discovery Pipelines: AI-driven tools can analyze vast amounts of genomic and chemical data to identify potential biological targets for new compounds. researchgate.nethelmholtz-hips.de For 8-Hydroxynaphthalene-1-carbonitrile derivatives, AI could predict potential protein interactions, streamlining the early stages of drug discovery. nih.gov

Interpretable ML for Mechanistic Insight: New approaches focus on creating human-interpretable machine learning models, such as chemical reactivity flowcharts. scitechdaily.com This not only predicts the outcome of a reaction but also provides insight into the chemical patterns that govern reactivity, augmenting the chemist's own intuition and creativity. scitechdaily.com

The synergy between computational design, automated synthesis, and advanced analytics creates a powerful, closed-loop system for discovery. AI can propose novel derivatives of 8-Hydroxynaphthalene-1-carbonitrile, a robotic system can synthesize them, and in-situ analysis can provide the data to feed back into the AI model, refining the next cycle of discovery.

Q & A

Basic: What are the recommended synthetic routes for 8-Hydroxynaphthalene-1-carbonitrile, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves functionalizing naphthalene derivatives. For example, 4-Hydroxynaphthalene-2-carbonitrile is synthesized via oxime formation from 2-hydroxynaphthalene-1-carbaldehyde and hydroxylamine hydrochloride, followed by acetylation . For 8-Hydroxynaphthalene-1-carbonitrile, analogous steps may apply, but substituent positions require careful optimization of reagents (e.g., regioselective hydroxylation catalysts) and temperature control to avoid side reactions. Reaction progress should be monitored using TLC or HPLC, with purification via column chromatography using gradient elution .

Basic: How can researchers characterize the purity and structural integrity of 8-Hydroxynaphthalene-1-carbonitrile?

Methodological Answer:

Combine spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm substituent positions and hydroxyl/cyano group integration.

- FT-IR to identify -OH (~3200–3600 cm⁻¹) and -C≡N (~2200 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) for molecular ion validation (e.g., exact mass matching C₁₁H₇NO).

- HPLC-PDA for purity assessment (>95% recommended for biological assays) .

Advanced: How do discrepancies between in vitro and in vivo toxicity data for 8-Hydroxynaphthalene-1-carbonitrile arise, and how should they be resolved?

Methodological Answer:

Discrepancies may stem from metabolic differences (e.g., cytochrome P450 activation in vivo) or bioavailability limitations. To resolve:

- Conduct physiologically based pharmacokinetic (PBPK) modeling to compare exposure levels.

- Perform metabolite profiling (LC-MS/MS) to identify active/toxic derivatives.

- Apply systematic review criteria (e.g., risk-of-bias assessment per Table C-2 ) to prioritize high-confidence studies. Conflicting outcomes should be analyzed using evidence-rating frameworks (e.g., High/Moderate/Low confidence tiers ).

Advanced: What experimental strategies are effective for studying the environmental partitioning of 8-Hydroxynaphthalene-1-carbonitrile?

Methodological Answer:

- Octanol-Water Partitioning (Log P): Measure via shake-flask method or computational tools (e.g., XlogP ) to predict bioaccumulation potential.

- Soil/Sediment Adsorption: Use batch equilibrium tests with varying organic carbon content .

- Degradation Studies: Assess photolysis (UV exposure) and hydrolysis (pH-dependent) pathways. Monitor degradation products via GC-MS .

Advanced: How can researchers evaluate the enzyme inhibition mechanisms of 8-Hydroxynaphthalene-1-carbonitrile?

Methodological Answer:

- Kinetic Assays: Use fluorogenic substrates to measure IC₅₀ and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Docking Simulations: Employ molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., cytochrome P450 isoforms) .

- Structure-Activity Relationships (SAR): Compare with analogs (e.g., 4-Hydroxynaphthalene-2-carbonitrile) to identify critical functional groups .

Basic: What safety protocols are essential when handling 8-Hydroxynaphthalene-1-carbonitrile in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical goggles. Use respirators if aerosolization is possible .

- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination .

- Waste Disposal: Follow hazardous waste guidelines for nitriles, including neutralization before disposal .

Advanced: How can contradictory data on the mutagenicity of 8-Hydroxynaphthalene-1-carbonitrile be reconciled?

Methodological Answer:

- Replicate Studies: Conduct Ames tests with/without metabolic activation (S9 fraction) to assess false positives/negatives .

- Confounding Factor Analysis: Control for impurities (e.g., trace naphthalene derivatives) via HPLC purification .

- Meta-Analysis: Apply Step 8 evidence integration from toxicological profiles , weighting studies by sample size and methodology rigor.

Advanced: What computational tools are suitable for predicting the environmental persistence of 8-Hydroxynaphthalene-1-carbonitrile?

Methodological Answer:

- EPI Suite: Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) metrics .

- Density Functional Theory (DFT): Calculate bond dissociation energies to predict photolytic stability .

- QSPR Models: Use quantitative structure-property relationships to correlate molecular descriptors (e.g., PSA ) with half-life in water/soil.

Basic: What are the key considerations for designing dose-response studies of 8-Hydroxynaphthalene-1-carbonitrile in mammalian models?

Methodological Answer:

- Route of Exposure: Align with human relevance (e.g., oral for environmental exposure; inhalation for occupational settings) .

- Endpoint Selection: Include systemic effects (hepatic, renal) and histopathology .

- Control Groups: Use vehicle controls and benchmark compounds (e.g., naphthalene) to contextualize toxicity .

Advanced: How do substituent modifications (e.g., halogenation) alter the biological activity of 8-Hydroxynaphthalene-1-carbonitrile?

Methodological Answer:

- Electrophilic Substitution: Introduce halogens (e.g., fluorine ) to enhance metabolic stability or binding affinity.

- SAR Analysis: Compare IC₅₀ values of halogenated analogs in enzyme assays .

- Computational Screening: Use AI-powered synthesis tools to predict feasible derivatives and prioritize synthesis.

Tables for Key Data

Table 1: Critical Physicochemical Properties of 8-Hydroxynaphthalene-1-carbonitrile

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₇NO | Analogous to |

| Molecular Weight | 169.18 g/mol | |

| XlogP | ~3.5 (predicted) | |

| Hydrogen Bond Donors | 1 (-OH) |

Table 2: Confidence Rating Criteria for Toxicity Studies

| Confidence Tier | Criteria Met |

|---|---|

| High | All 4 risk-of-bias questions answered "Yes" |

| Moderate | 3/4 questions answered "Yes" |

| Low | ≤2/4 questions answered "Yes" |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.